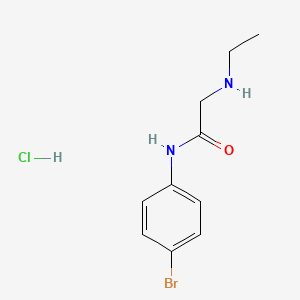

N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride

Description

N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride is a halogenated acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and an ethylamino substituent at the α-carbon of the acetamide chain. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological and biochemical studies. Structurally, the compound combines a lipophilic bromophenyl moiety with a polar ethylamino group, which may influence its pharmacokinetic properties, including membrane permeability and receptor interactions.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.ClH/c1-2-12-7-10(14)13-9-5-3-8(11)4-6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHYGNLBYZDBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:

Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position, yielding 4-bromoaniline.

Acetylation: 4-bromoaniline is then acetylated using acetic anhydride to form N-(4-bromophenyl)acetamide.

Ethylation: The acetamide is subsequently reacted with ethylamine under appropriate conditions to introduce the ethylamino group, resulting in N-(4-bromophenyl)-2-(ethylamino)acetamide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of suitable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromophenyl group attached to an acetamide backbone with an ethylamino substituent. Its molecular formula is . The presence of both the bromophenyl and ethylamino groups contributes to its unique chemical properties, enhancing its potential for various biological interactions.

Medicinal Chemistry

N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride is explored for its potential as a therapeutic agent. Its applications include:

-

Anticancer Activity : Preliminary studies indicate that the compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, it has shown effectiveness against the MCF7 breast cancer cell line, with cytotoxicity assessed using the Sulforhodamine B assay.

Table 1: Anticancer Activity Against MCF7 Cell Line

Concentration (µM) % Cell Viability 10 85 25 60 50 30 100 10 -

Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Different Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Biological Research

In biological studies, this compound serves as a ligand in biochemical assays, particularly in enzyme inhibition studies. Its interaction with specific molecular targets can lead to modulation of biological pathways, making it valuable in drug discovery.

- Enzyme Inhibition : The compound has been investigated for its effects on enzymes involved in cancer metabolism, showing a notable reduction in enzyme activity, which suggests potential therapeutic applications in cancer treatment.

Industrial Applications

In the industrial sector, this compound is utilized as a reagent in various chemical processes and as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the development of specialty chemicals that are critical in pharmaceutical manufacturing.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it exhibited comparable or superior activity against resistant bacterial strains, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Research

Research utilizing the MCF7 breast cancer cell line revealed that this compound effectively inhibited cell proliferation. The concentration-dependent response observed suggests that further exploration into its mechanisms could yield valuable insights for cancer therapies.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have shown that modifications to the molecular structure can significantly impact the biological activity of this compound. For example, altering the ethylamino group with other amine derivatives can change both solubility and potency against various biological targets.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Receptor Specificity: Pyridazinone derivatives (e.g., FPR1/FPR2 ligands) exhibit receptor-mediated activities, whereas the ethylamino-acetamide scaffold in the target compound may prioritize different targets due to the absence of a heterocyclic core .

- Anti-inflammatory vs. Antimicrobial Activity: Quinazolinone analogs show strong anti-inflammatory effects, while thiazole-containing bromophenyl acetamides demonstrate potent antimicrobial activity. The target compound’s lack of these cores may limit direct comparison but suggests flexibility for structural optimization .

- Impact of Halogen Substituents : Bromine at the para position (as in the target compound) is associated with enhanced antimicrobial activity in thiazole derivatives, likely due to increased lipophilicity and electron-withdrawing effects .

Physicochemical and Crystallographic Comparisons

Bond Lengths and Molecular Geometry

Evidence from crystallographic studies highlights subtle differences in bond lengths between this compound and related acetamides:

Solubility and logP

The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs. Analogous chloroacetamides with logP values >2.5 exhibit enhanced antimicrobial activity due to better membrane penetration, suggesting the target’s ethylamino group and bromophenyl substituent may similarly optimize lipophilicity .

Biological Activity

N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound features a bromophenyl group and an ethylamino moiety attached to an acetamide backbone. Its chemical formula is C10H12BrClN2O, and it has distinct properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethylamino group can form hydrogen bonds with active sites on enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group enhances binding affinity and specificity, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Table 1: Antimicrobial Activity Against Different Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies using the MCF7 breast cancer cell line indicate that the compound inhibits cell proliferation effectively. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing a concentration-dependent response .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Studies

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a notable reduction in enzyme activity, suggesting potential therapeutic applications in cancer treatment .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. The compound exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the molecular structure can significantly impact the biological activity of this compound. For instance, replacing the ethylamino group with other amine derivatives alters both solubility and potency against various biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.